3-Methylphenyl (4-iodophenyl)carbamate
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Overview
Description
3-Methylphenyl (4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This compound features a 3-methylphenyl group and a 4-iodophenyl group linked by a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl (4-iodophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 4-iodophenyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or phosgene derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate have been developed. These methods are safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl (4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the carbamate moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl carbamate when using sodium methoxide.
Oxidation: Oxidized products include carboxylic acids or aldehydes.
Reduction: Reduced products include alcohols or amines.
Scientific Research Applications
3-Methylphenyl (4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 3-Methylphenyl (4-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom in the 4-iodophenyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl (4-iodophenyl)carbamate
- 3-Methylphenyl (4-chlorophenyl)carbamate
- 3-Methylphenyl (4-bromophenyl)carbamate
Uniqueness
3-Methylphenyl (4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and drug design .
Properties
Molecular Formula |
C14H12INO2 |
---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
(3-methylphenyl) N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C14H12INO2/c1-10-3-2-4-13(9-10)18-14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) |
InChI Key |
TULOUABZWAYVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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